LL-37 KRI Trifluoroacetate is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. It is notable for its broad-spectrum antimicrobial properties, making it a subject of interest in biomedical research. This compound is classified as an antimicrobial peptide, which plays a crucial role in the innate immune response by targeting various pathogens, including bacteria, fungi, and viruses. The trifluoroacetate salt form enhances its stability and solubility, facilitating its application in scientific studies and potential therapeutic uses.
LL-37 is derived from the human cathelicidin antimicrobial peptide (CAMP) family, specifically from the precursor protein hCAP-18. The peptide's sequence is characterized by a high proportion of cationic and hydrophobic amino acids, which contribute to its ability to disrupt microbial membranes. The classification of LL-37 KRI Trifluoroacetate falls under the category of antimicrobial peptides, which are essential components of the innate immune system in humans and many other organisms.
The synthesis of LL-37 KRI Trifluoroacetate typically employs solid-phase peptide synthesis techniques using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
LL-37 KRI Trifluoroacetate has a complex structure characterized by its amphipathic nature, which facilitates interaction with lipid membranes. The molecular formula is with a molecular weight of approximately 4450 Da .
The structural analysis reveals that LL-37 contains 37 amino acids with specific sequences that confer its antimicrobial activity. The presence of multiple basic residues contributes to its positive charge at physiological pH, enhancing its interaction with negatively charged bacterial membranes.
LL-37 KRI Trifluoroacetate exhibits various chemical reactions typical of peptides, including hydrolysis and oxidation under certain conditions. Its reactivity can be influenced by pH and temperature.
The mechanism by which LL-37 KRI Trifluoroacetate exerts its antimicrobial effects involves several steps:
Studies have demonstrated that LL-37's minimal inhibitory concentrations vary depending on the target organism, indicating its potency against various pathogens .
LL-37 KRI Trifluoroacetate is typically presented as a white powder or lyophilized form. It is soluble in water and organic solvents such as acetonitrile.
Relevant analyses indicate that LL-37 maintains antimicrobial activity across a range of pH levels .
LL-37 KRI Trifluoroacetate has significant scientific applications:
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3